molecular formula C16H15ClN2O2 B5631702 2-chloro-N-[3-(propionylamino)phenyl]benzamide

2-chloro-N-[3-(propionylamino)phenyl]benzamide

Cat. No. B5631702
M. Wt: 302.75 g/mol
InChI Key: MSPPZBOZZQOKGN-UHFFFAOYSA-N
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Description

"2-chloro-N-[3-(propionylamino)phenyl]benzamide" is a chemical compound with potential interest in various scientific fields due to its unique structural and chemical properties. Although direct research on this specific compound may be limited, studies on similar compounds provide valuable insights into its possible characteristics and behaviors.

Synthesis Analysis

The synthesis of closely related benzamides typically involves reactions between amines and acid chlorides or esters under controlled conditions. For example, one study describes the synthesis of substituted benzamides and quinazolin-4(3H)-ones, suggesting methods that could be applicable to the target compound (Mohebat, Raja, & Mohammadian, 2015).

Molecular Structure Analysis

Crystal structure analysis through X-ray diffraction is a common approach to understanding the molecular structure of benzamides. A study on a similar compound, "2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide," provides insights into its crystal structure, which could offer parallels to the target compound's structural characteristics (Li, Wang, Li, & Song, 2008).

Chemical Reactions and Properties

The reactivity of benzamides like the target compound often involves interactions with nucleophiles and electrophiles, depending on the substituents' nature and position. The synthesis and reactions of closely related compounds suggest that "2-chloro-N-[3-(propionylamino)phenyl]benzamide" might undergo similar chemical transformations.

Physical Properties Analysis

The physical properties of benzamides, such as melting points, solubility, and crystallinity, can be inferred from related compounds. For instance, studies on the synthesis and characterization of similar benzamides detail their crystalline nature and physical characteristics, which may relate to the target compound (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with biological molecules, can be assessed through computational and experimental methods. For example, density functional theory (DFT) calculations provide insights into the electronic structure and potential reactivity of benzamides (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).

Mechanism of Action

The mechanism of action would depend on the use of the compound. For instance, if it’s a drug, the mechanism would involve interaction with biological targets. If it’s a reagent in a chemical reaction, its mechanism of action would involve its reactivity and the transformation it undergoes .

Safety and Hazards

The safety and hazards of the compound would also need to be assessed experimentally. This could involve testing for toxicity, flammability, and environmental impact .

Future Directions

Future research could explore potential applications of the compound, such as its use in the synthesis of other compounds, or its potential biological activity. This would likely involve both experimental studies and computational modeling .

properties

IUPAC Name

2-chloro-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPPZBOZZQOKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(propionylamino)phenyl]benzamide

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